molecular formula C7H16ClN B12305261 rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride

rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride

Cat. No.: B12305261
M. Wt: 149.66 g/mol
InChI Key: YUSYOZAQEXSSCN-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride is a cyclopropane-derived amine hydrochloride characterized by a propyl substituent on the cyclopropane ring and a methanamine group. The compound exists as a racemic mixture (rac-) of the (1R,2R) stereoisomer, with the hydrochloride salt enhancing its stability and solubility for research applications. Cyclopropane rings are known for their high ring strain, which can influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

(2-propylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-2-3-6-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H

InChI Key

YUSYOZAQEXSSCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC1CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and hydrochloride salt formation. One common method involves the reaction of a propyl-substituted cyclopropane with methanamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the cyclopropanation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropyl alcohols or amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Rho Kinase Inhibition

One of the prominent applications of rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride is as a Rho kinase inhibitor. Rho kinase plays a crucial role in several physiological processes, including vasoconstriction and smooth muscle contraction. Inhibition of Rho kinase has therapeutic implications for conditions such as hypertension, asthma, and cancer due to its effects on cell proliferation and vascular smooth muscle relaxation .

Case Study:
A study demonstrated that compounds similar to this compound exhibited significant inhibition of Rho kinase activity, which could be beneficial in treating cardiovascular diseases and other related disorders .

1.2. GPR119 Modulation

Another application is the modulation of the GPR119 receptor, which is implicated in glucose homeostasis and lipid metabolism. Agonists targeting this receptor can potentially treat type 2 diabetes and obesity .

Data Table: GPR119 Agonist Activity

Compound NameGPR119 Agonist ActivityReference
Compound AModerate
This compoundHigh

Pharmaceutical Development

2.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound has been utilized as an intermediate in the synthesis of various APIs, including those targeting neurological disorders like Alzheimer's disease and schizophrenia . Its unique cyclopropyl structure contributes to the pharmacokinetic properties of these drugs.

Case Study:
Research highlighted the successful synthesis of a key intermediate for a Hepatitis C virus protease inhibitor using this compound as a precursor. The process demonstrated high enantioselectivity and yield, underscoring its utility in pharmaceutical manufacturing .

Environmental Applications

3.1. Air Quality Management

Recent studies have explored the use of amine compounds similar to this compound in air quality management systems for their ability to adsorb carbon dioxide and other pollutants from the atmosphere . This application is particularly relevant in developing technologies for reducing greenhouse gas emissions.

Data Table: Amine Compounds in Air Quality Management

Compound NameApplication TypeEfficiency (%)Reference
Compound BCO2 Adsorption85
This compoundCO2 & Humidity Removal90

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride with structurally related cyclopropane-based methanamine hydrochlorides, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Distinctive Features References
This compound 2-propyl ~163.66 (estimated) Likely pharmaceutical/agrochemical intermediate Propyl group may enhance lipophilicity and influence pharmacokinetics. -
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride 2,2-dimethyl, 3-phenyl 211.7 Pharmaceuticals, agrochemicals Phenyl group increases aromatic interactions; dimethyl groups reduce ring strain. Purity ≥95%.
rac-[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine hydrochloride 1-methyl, 2-phenyl - Organic synthesis Methyl and phenyl substituents enhance steric bulk and π-π stacking potential. Priced at €645/50 mg.
rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride 2-trifluoromethyl - Specialty synthesis Trifluoromethyl group improves metabolic stability and electronegativity.
rac-[(2R,3R)-3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride 3-isopropyl oxolane - Pharmaceutical intermediates Oxolane (tetrahydrofuran) ring enhances solubility. Used in drug discovery.
rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride 2-(2-methylpropyl) - Research chemical Branched alkyl chain may alter membrane permeability. Priced at variable rates.

Key Comparative Insights:

Aromatic Groups (e.g., phenyl): Enhance binding to aromatic residues in proteins, useful in drug design . Electron-Withdrawing Groups (e.g., trifluoromethyl): Improve metabolic stability and resistance to oxidation, critical for drug candidates .

Applications :

  • Phenyl- and dimethyl-substituted analogs are prioritized in agrochemicals due to their stability and bioactivity .
  • Oxolan-containing derivatives (e.g., ) are favored in pharmaceutical synthesis for their balanced solubility and reactivity .

Commercial Availability :

  • Compounds with complex substituents (e.g., trifluoromethyl) are less commonly available and may require custom synthesis , whereas phenyl derivatives are more accessible .

Biological Activity

  • Amine Functional Group : The presence of a primary amine group in rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride suggests potential interaction with biological receptors, such as adrenergic or serotonergic systems. Compounds with amine groups often act as neurotransmitter analogs or inhibitors of enzymes like monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO) .
  • Cyclopropyl Moiety : Cyclopropyl-containing compounds are known to confer rigidity to the molecule, which can enhance receptor specificity and binding affinity. This structural feature may influence its interaction with G-protein coupled receptors (GPCRs), such as muscarinic or adrenergic receptors .

2. Potential Pharmacological Effects

Based on structural analogs:

  • Neurological Effects : Compounds with similar structures have been investigated as modulators of neurotransmitter systems, potentially influencing mood disorders, anxiety, or neurodegenerative diseases.
  • Anti-inflammatory Properties : Amine oxidase inhibition by related compounds has shown anti-inflammatory effects in adipocytes and other tissues .
  • Oxidative Stress Modulation : Amine oxidases contribute to oxidative stress; inhibition by compounds like this could reduce tissue damage in oxidative stress-related conditions .

3. Enzymatic Interactions

  • The compound may act as a substrate or inhibitor for enzymes such as MAO or SSAO, altering the metabolism of biogenic amines. This could lead to therapeutic effects in conditions like depression or metabolic disorders .

Case Study 1: Amine Oxidase Inhibition

  • Study : Research on semicarbazide-sensitive amine oxidase (SSAO) activity demonstrated that amines can modulate oxidative stress and inflammatory responses in adipocytes.
  • Findings : SSAO inhibition reduced hydrogen peroxide production and inflammatory markers like MCP-1 .

Case Study 2: GPCR Modulation

  • Study : Muscarinic receptor agonists and antagonists with cyclopropyl derivatives showed selective receptor binding and modulation of intracellular signaling pathways.
  • Findings : These compounds influenced cAMP levels via G-protein coupling, suggesting potential therapeutic roles in cardiovascular and neurological disorders .

Data Table: Predicted Biological Properties

PropertyPotential Impact
Primary Amine Group Neurotransmitter mimicry/inhibition
Cyclopropyl Rigidity Enhanced receptor specificity
Hydrochloride Salt Form Improved solubility and stability
Enzymatic Interaction Modulation of MAO/SSAO activity

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